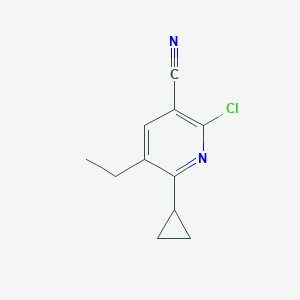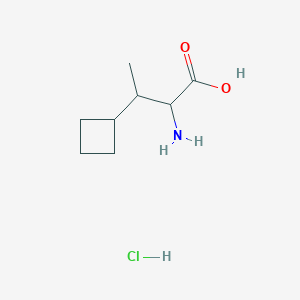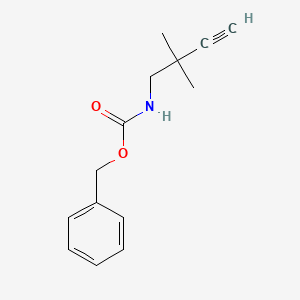![molecular formula C11H20N2O2 B15297654 tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15297654.png)
tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{2-aminobicyclo[211]hexan-1-yl}carbamate is a chemical compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles like amines, alcohols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its stability and reactivity make it suitable for developing new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create high-performance products .
Wirkmechanismus
The mechanism of action of tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate
- tert-Butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate
- tert-Butyl N-{[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate
Uniqueness
tert-Butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity and stability are required .
Eigenschaften
Molekularformel |
C11H20N2O2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
tert-butyl N-(2-amino-1-bicyclo[2.1.1]hexanyl)carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-7(6-11)4-8(11)12/h7-8H,4-6,12H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
LJQXINDITRJJAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC12CC(C1)CC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












amine](/img/structure/B15297661.png)
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B15297663.png)


